8-bromo-6-chloroquinoline-2-carboxylic acid
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Overview
Description
8-Bromo-6-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 2nd position.
Preparation Methods
The synthesis of 8-bromo-6-chloroquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired compound. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Bromo-6-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .
Scientific Research Applications
8-Bromo-6-chloroquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: This compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
8-Bromo-6-chloroquinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different substituents, leading to varied reactivity and applications.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
6-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1601787-23-8 |
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Molecular Formula |
C10H5BrClNO2 |
Molecular Weight |
286.5 |
Purity |
95 |
Origin of Product |
United States |
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